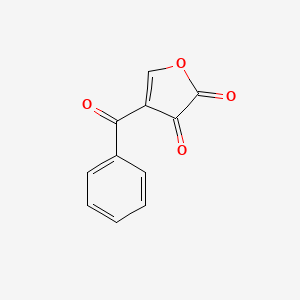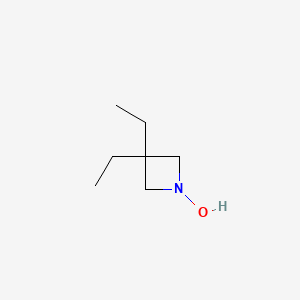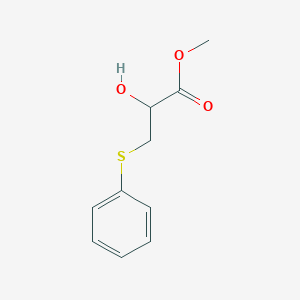
Propanoic acid, 2-hydroxy-3-(phenylthio)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-hydroxy-3-(phenylthio)-, methyl ester is an organic compound with the molecular formula C10H12O3S This compound is characterized by the presence of a propanoic acid backbone, a hydroxyl group, a phenylthio group, and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-hydroxy-3-(phenylthio)-, methyl ester typically involves the esterification of 2-hydroxy-3-(phenylthio)propanoic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the reactants in the presence of the acid catalyst for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the Fischer esterification process, where the carboxylic acid and alcohol are reacted in the presence of an acid catalyst. The reaction is typically carried out in a continuous flow reactor to maximize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2-hydroxy-3-(phenylthio)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 2-oxo-3-(phenylthio)propanoic acid.
Reduction: Formation of 2-hydroxy-3-(phenylthio)propanol.
Substitution: Formation of substituted propanoic acid derivatives.
Applications De Recherche Scientifique
Propanoic acid, 2-hydroxy-3-(phenylthio)-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of propanoic acid, 2-hydroxy-3-(phenylthio)-, methyl ester involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors. The phenylthio group can engage in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, 2-hydroxy-, methyl ester:
Propanoic acid, 3-hydroxy-2-methyl-, methyl ester:
Uniqueness
Propanoic acid, 2-hydroxy-3-(phenylthio)-, methyl ester is unique due to the presence of the phenylthio group, which imparts
Propriétés
Numéro CAS |
111248-06-7 |
|---|---|
Formule moléculaire |
C10H12O3S |
Poids moléculaire |
212.27 g/mol |
Nom IUPAC |
methyl 2-hydroxy-3-phenylsulfanylpropanoate |
InChI |
InChI=1S/C10H12O3S/c1-13-10(12)9(11)7-14-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3 |
Clé InChI |
OVZMYFOEOUPTKY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CSC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


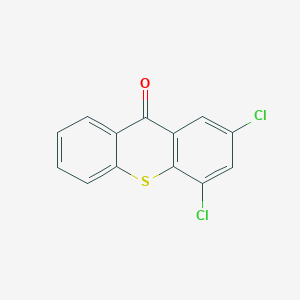
![1-[(Tridecafluorohexyl)oxy]nonane](/img/structure/B14316194.png)
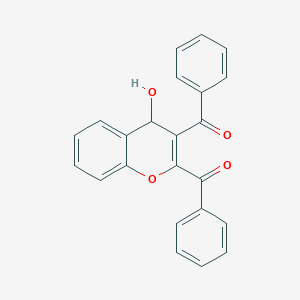
![4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate](/img/structure/B14316213.png)

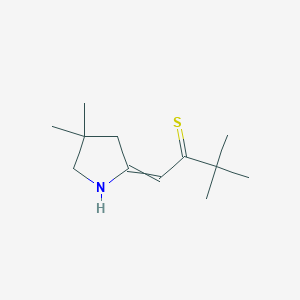
![5,11-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1(12),2(6),3,7,9-pentaene](/img/structure/B14316241.png)
![3-[(2,3-Dimethylbut-3-en-2-yl)disulfanyl]-2,3-dimethylbut-1-ene](/img/structure/B14316243.png)
![5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14316246.png)
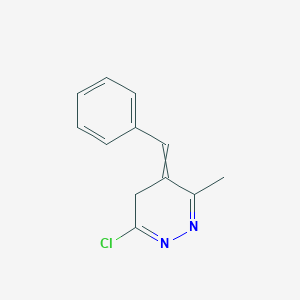
![1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14316252.png)
